

Spectroscopic Profile of Squoxin (1,1'-Methylenedi-2-naphthol): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Squoxin**, also known by its systematic name 1,1'-Methylenedi-2-naphthol. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data, serves as a crucial resource for the characterization and analysis of this compound in research and development settings.

Spectroscopic Data Presentation

The following tables summarize the available quantitative spectroscopic data for **Squoxin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for **Squoxin** (150 MHz, CDCl₃)



Chemical Shift (δ) ppm
37.9
43.1
44.7
44.8
87.1
96.6
108.8
113.8
113.9
114.1
117.7
120.6
121.8
122.2
122.6
122.8
124.3
124.5
125.4
125.9
126.4
130.3
133.7



134.5			
137.9			
148.6			
151.7			
151.8			

Note: ¹H NMR data for **Squoxin** is not readily available in the searched literature. However, the spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) and a characteristic singlet for the methylene bridge protons.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for Squoxin

Wavenumber (cm ⁻¹)	Functional Group
~3500	O-H stretch (hydroxyl)
~3100-3000	C-H stretch (aromatic)
~2920, ~2850	C-H stretch (aliphatic -CH ₂ -)
~1600, ~1500	C=C stretch (aromatic ring)
~1250	C-O stretch (phenol)
~815	C-H out-of-plane bend (aromatic)

Note: An experimental IR spectrum for **Squoxin** was not found. The predicted values are based on the characteristic absorption frequencies of the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: UV-Vis Spectroscopic Data for **Squoxin** (in CHCl₃)[1]



λmax (nm)	Molar Absorptivity (log ε)
278	4.57
300	4.57
415	4.30

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher.

Sample Preparation:

- Approximately 5-20 mg of the **Squoxin** sample is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
- The solution is then filtered through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

- The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.
- For ¹H NMR, standard pulse sequences are used with a sufficient number of scans to achieve a good signal-to-noise ratio.



- For ¹³C NMR, a proton-decoupled pulse sequence is typically employed, and a larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Squoxin**.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of the solid Squoxin sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in a sample holder in the IR beam of the spectrometer.

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The spectrum of the KBr pellet containing the sample is then acquired.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the **Squoxin** molecule.

Sample Preparation:

• A stock solution of **Squoxin** is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., chloroform) in a volumetric



flask.

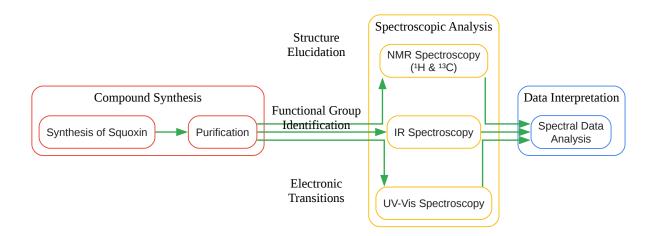
 Serial dilutions are performed to obtain a solution with a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.2-1.0).

Data Acquisition:

- A quartz cuvette is filled with the solvent to record a baseline spectrum.
- The same cuvette is then rinsed and filled with the sample solution.
- The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).
- The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Visualizations

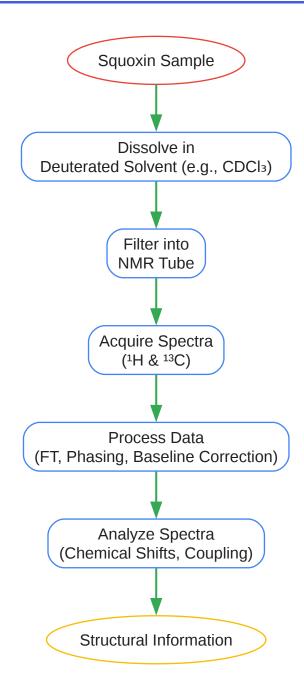
The following diagrams illustrate the general workflows for the spectroscopic analysis of **Squoxin**.



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Caption: General workflow for the synthesis and spectroscopic characterization of **Squoxin**.

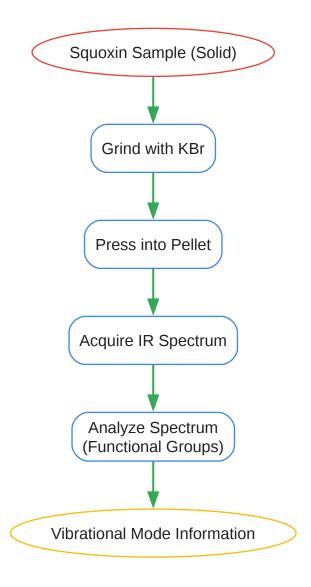




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Caption: Experimental workflow for NMR spectroscopic analysis of **Squoxin**.

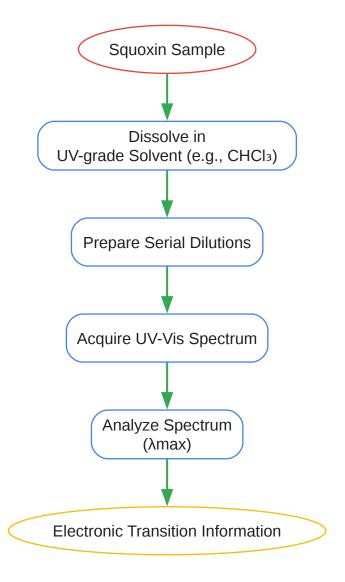




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Caption: Experimental workflow for IR spectroscopic analysis of **Squoxin** using the KBr pellet method.





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Caption: Experimental workflow for UV-Vis spectroscopic analysis of **Squoxin**.

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References

• 1. rsc.org [rsc.org]



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